BenchChemオンラインストアへようこそ!

1-(3-Hydroxyphenyl)piperazine

Opioid Pharmacology GPCR Antagonism Structure-Activity Relationship

1-(3-Hydroxyphenyl)piperazine (3-OH-PP) is the essential meta-hydroxy phenylpiperazine scaffold for synthesizing pure opioid receptor antagonists—a property uniquely conferred by the 3-OH motif and absent in unsubstituted or para-substituted analogs. Its dual inhibitor/substrate-releaser activity at hSERT, hDAT, and hNET enables mechanistic transporter studies. Validated as a CYP3A4 probe substrate for drug-drug interaction screening. Procure ≥98% purity to ensure target pharmacological activity. Generic phenylpiperazine substitutes cannot replicate this activity profile.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 59817-32-2
Cat. No. B1586301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxyphenyl)piperazine
CAS59817-32-2
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)O
InChIInChI=1S/C10H14N2O/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11,13H,4-7H2
InChIKeyAYGYICRITMSJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxyphenyl)piperazine (CAS 59817-32-2) as a Monoamine Transporter Ligand and Pharmacological Tool


1-(3-Hydroxyphenyl)piperazine (CAS 59817-32-2), also known as 3-OH-PP, is a phenylpiperazine derivative that functions as a monoamine transporter ligand and a key structural scaffold for opioid receptor antagonists [1][2]. Characterized by a hydroxyl group at the meta position of its phenyl ring, this compound exhibits promiscuous binding at human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters, acting as both an uptake inhibitor and a substrate-type releaser [1]. Its utility extends beyond transporter pharmacology; the 3-hydroxyphenylpiperazine moiety serves as a critical pharmacophore for generating pure opioid receptor antagonists, a property not shared by unsubstituted phenylpiperazine [2].

Critical Pharmacophore Requirements for 1-(3-Hydroxyphenyl)piperazine in Opioid Antagonist and Transporter Studies


Generic substitution with other phenylpiperazine analogs (e.g., unsubstituted 1-phenylpiperazine, 1-(4-hydroxyphenyl)piperazine, or 1-(3-methoxyphenyl)piperazine) is precluded by the meta-hydroxy group's indispensable role in defining pharmacological activity. In the context of opioid receptor antagonism, the 3-hydroxyphenyl motif is a structural prerequisite for pure antagonist activity; the unsubstituted phenylpiperazine scaffold lacks this activity entirely, rendering it pharmacologically distinct [1]. At monoamine transporters, the 3-hydroxy substituent alters the binding orientation and interaction profile within the central binding pocket of hSERT and hDAT compared to the parent 1-phenylpiperazine, as demonstrated by molecular dynamics simulations [2]. This substitution pattern directly influences both inhibitory potency and the compound's ability to induce substrate release, a dual mechanism that cannot be replicated by closely related in-class compounds [2]. The quantitative evidence below substantiates these critical differences.

Quantitative Comparative Evidence for 1-(3-Hydroxyphenyl)piperazine (CAS 59817-32-2) Selection


Opioid Receptor Antagonist Activity: Meta-Hydroxy Substitution Enables Pure Antagonism

1-Substituted 4-(3-hydroxyphenyl)piperazines, derived from the 1-(3-hydroxyphenyl)piperazine scaffold, exhibit pure opioid receptor antagonist activity with low nanomolar potencies at μ, δ, and κ receptors [1]. In contrast, unsubstituted 1-phenylpiperazine lacks this antagonist property entirely, underscoring the essential role of the 3-hydroxy group [1]. Specific analogs, such as N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, display Ki values in the low nanomolar range across all three opioid receptor subtypes in a [35S]GTPγS functional assay [1].

Opioid Pharmacology GPCR Antagonism Structure-Activity Relationship

Monoamine Transporter Binding Orientation: 3-OH-PP Adopts a Distinct Pose in hSERT Compared to Unsubstituted PP

Induced fit docking and molecular dynamics simulations reveal that 1-(3-hydroxyphenyl)piperazine (3-OH-PP) adopts a different binding orientation within the central binding pocket of hSERT and hDAT compared to unsubstituted 1-phenylpiperazine (PP) [1]. The 3-hydroxy group forms specific interactions that alter the ligand's positioning, as evidenced by distinct distances and α-helix tilt angles measured during MD simulations (Figure 3 of the original publication) [1]. This differential binding mode directly impacts the compound's pharmacological profile, contributing to its unique ability to both inhibit uptake and induce release.

Monoamine Transporters Molecular Dynamics Ligand Binding

Analytical Purity Specification: HPLC Purity Benchmark for Research-Grade Material

Commercially available 1-(3-hydroxyphenyl)piperazine (CAS 59817-32-2) is supplied with a minimum purity specification of 98% as determined by HPLC . This purity level ensures the compound's suitability for quantitative pharmacological assays and synthetic applications. The physical form is a solid with a melting point range of 217-221°C (lit.) . While purity specifications are common across vendors, the combination of HPLC-verified purity and well-defined physical properties provides a reliable baseline for procurement and experimental reproducibility.

Analytical Chemistry Quality Control Chemical Synthesis

Metabolic Fate: CYP3A4-Dependent N-Dealkylation to Bioactive 1-Aryl-Piperazines

Arylpiperazine derivatives, including 1-(3-hydroxyphenyl)piperazine, undergo extensive pre-systemic and systemic metabolism primarily via CYP3A4-dependent N-dealkylation to yield 1-aryl-piperazines [1]. These metabolites retain biological activity, particularly at serotonin receptors, which can confound in vivo pharmacological interpretations if not accounted for [1]. This metabolic pathway is a class-level characteristic of arylpiperazines, but the specific metabolite profile (e.g., the hydroxylation pattern) differs based on the substitution of the parent compound, influencing the overall pharmacological outcome [1].

Drug Metabolism Cytochrome P450 Pharmacokinetics

Optimal Research and Industrial Use Cases for 1-(3-Hydroxyphenyl)piperazine (CAS 59817-32-2)


Synthesis and Pharmacological Evaluation of Novel Opioid Receptor Antagonists

1-(3-Hydroxyphenyl)piperazine serves as the essential starting material for synthesizing 1-substituted 4-(3-hydroxyphenyl)piperazines, a validated class of pure opioid receptor antagonists with low nanomolar potencies at μ, δ, and κ receptors [1]. Researchers aiming to develop new opioid antagonists for addiction treatment or pain management should procure this compound as the core pharmacophore, as unsubstituted phenylpiperazine fails to confer antagonist activity [1].

Monoamine Transporter Mechanistic Studies: Uptake Inhibition vs. Substrate Release

Due to its dual action as both an inhibitor of monoamine uptake and an inducer of substrate release at hSERT, hDAT, and hNET [1], 1-(3-hydroxyphenyl)piperazine is uniquely suited for dissecting the molecular mechanisms governing transporter function. Its distinct binding pose, elucidated by molecular dynamics simulations, makes it an invaluable tool for studying the structural determinants of substrate translocation versus inhibition [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Given its well-characterized CYP3A4-dependent N-dealkylation pathway, 1-(3-hydroxyphenyl)piperazine is a useful probe substrate for investigating cytochrome P450 3A4 activity in human liver microsomes or recombinant enzyme systems [1]. It can also be employed to assess the potential of novel chemical entities to inhibit CYP3A4, thereby predicting clinically relevant drug-drug interactions [1].

Analytical Method Development and Reference Standard Qualification

With its defined HPLC purity specification (≥98%) and well-established physical properties (melting point 217-221°C), 1-(3-hydroxyphenyl)piperazine is suitable for use as a reference standard in the development and validation of analytical methods, including HPLC, LC-MS, and GC-MS assays, for the detection and quantification of phenylpiperazine derivatives in biological matrices or pharmaceutical formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Hydroxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.